3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). These compounds are often used in the production of cellulose derivatives . They are typically characterized by their carboxymethyl groups attached to larger structures .
Synthesis Analysis
The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in the presence of sodium hydroxide . This process is known as carboxymethylation .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds is characterized by the presence of carboxymethyl groups (-CH2-COOH) attached to larger structures . These groups are often attached to cellulose molecules in the case of carboxymethyl cellulose .Chemical Reactions Analysis
Carboxymethyl compounds can undergo a variety of chemical reactions due to the presence of the carboxymethyl group. For example, they can participate in esterification reactions with alcohols .Scientific Research Applications
Crystal Structure and Molecular Properties
- The compound 4-Acetyl-3-(p-anisyl)sydnone, a variant of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, demonstrates interesting structural properties. Its asymmetric unit contains four independent molecules, with the 1,2,3-oxadiazole rings almost planar, forming dihedral angles with attached benzene rings. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, leading to sheet formations in crystals (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Anticancer Potential
- Research on compounds like 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate reveals potential anticancer properties. It has shown activity against various human tumor cell lines, including central nervous system, renal, lung, and leukemia cell lines. Such findings highlight the potential of structurally similar compounds for therapeutic applications in oncology (Bhosale, Deshpande, & Wagh, 2017).
Supramolecular Chemistry and Crystal Engineering
- The structural analysis of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to this compound, provides insights into supramolecular chemistry. The formation of intermolecular hydrogen bonds and dihedral angles between rings are essential for understanding molecular interactions and crystal engineering (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Synthetic Chemistry and Drug Development
- The synthesis and evaluation of compounds like 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone are crucial in drug development. Such research contributes to the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Mechanism of Action
The mechanism of action of carboxymethyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the case of carboxymethyl cellulose, it can bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .
properties
IUPAC Name |
3-(carboxymethyl)oxadiazol-3-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYMGVYSSVQNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=[N+]1CC(=O)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.